molecular formula C15H30O B14195914 4-Methyltetradec-3-en-2-ol CAS No. 917882-96-3

4-Methyltetradec-3-en-2-ol

Cat. No.: B14195914
CAS No.: 917882-96-3
M. Wt: 226.40 g/mol
InChI Key: RRSMCUDIPHKCKK-UHFFFAOYSA-N
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Description

4-Methyltetradec-3-en-2-ol is an organic compound with the molecular formula C15H30O It is a type of alcohol that features a double bond and a methyl group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyltetradec-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain the pure allylic alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous reduction processes using hydrogen transfer from isopropyl alcohol over magnesium oxide. This method allows for large-scale production with high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyltetradec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyltetradec-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt cell membranes and interfere with protein and DNA synthesis . The compound’s effects on cellular processes are being studied to understand its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyltetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a double bond and a hydroxyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

917882-96-3

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

4-methyltetradec-3-en-2-ol

InChI

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16/h13,15-16H,4-12H2,1-3H3

InChI Key

RRSMCUDIPHKCKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=CC(C)O)C

Origin of Product

United States

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